2-(β-D-Mannopyranosyl)-L-tryptophan
Description
Chemical Structure and Properties
2-(β-D-Mannopyranosyl)-L-tryptophan exhibits a complex molecular architecture that combines the aromatic properties of tryptophan with the hydrophilic characteristics of mannose. The compound features an L-tryptophan backbone modified by the attachment of a β-D-mannopyranosyl residue through a carbon-glycosidic bond. This unique linkage occurs at the C-2 position of the indole ring system, creating a C-glycosyl compound that differs fundamentally from conventional N- and O-linked glycosides.
The β-anomeric configuration of the mannopyranosyl residue represents a key structural feature that influences the compound's three-dimensional conformation and biological properties. Unlike typical glycosidic bonds that involve oxygen or nitrogen atoms, the carbon-carbon linkage in this compound provides enhanced stability against hydrolytic degradation. The indole ring system of the tryptophan moiety maintains its aromatic character while accommodating the bulky sugar residue, resulting in a compound with distinctive physicochemical properties.
The molecular geometry of this compound allows for specific hydrogen bonding patterns between the hydroxyl groups of the mannopyranosyl residue and surrounding molecular environments. These interactions contribute to the compound's stability and potential biological activity. The β-configuration specifically positions the mannopyranosyl residue in an equatorial orientation relative to the pyranose ring, creating a distinct spatial arrangement compared to the α-anomeric form.
Molecular Characterization (C₁₇H₂₂N₂O₇)
The molecular formula C₁₇H₂₂N₂O₇ reflects the composition of this compound, with a molecular weight of 366.37 daltons. This formula encompasses the carbon skeleton of L-tryptophan (C₁₁H₁₂N₂O₂) combined with the additional carbon, hydrogen, and oxygen atoms contributed by the β-D-mannopyranosyl residue (C₆H₁₁O₅). The structural formula reveals the presence of multiple functional groups including amino and carboxyl groups from the tryptophan backbone, as well as multiple hydroxyl groups from the sugar moiety.
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₂₂N₂O₇ |
| Molecular Weight | 366.37 g/mol |
| CAS Number | 252340-37-7 |
| Chemical Name | This compound |
| Purity | ≥95% |
| Storage Conditions | Room Temperature |
The compound's spectroscopic properties reflect its complex structure, with characteristic absorption features arising from both the indole chromophore and the glycosidic linkage. Nuclear magnetic resonance spectroscopy provides detailed information about the stereochemistry and conformation of the mannopyranosyl residue, confirming its β-anomeric configuration. The chemical shifts and coupling patterns observed in proton nuclear magnetic resonance spectra are consistent with the proposed structure and reveal information about the preferred conformation of the sugar ring.
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns that support the structural assignment. The compound exhibits typical behavior expected for glycosylated amino acids, with characteristic loss of sugar residues and formation of tryptophan-derived fragments under mass spectrometric conditions. These analytical techniques collectively provide comprehensive characterization of the compound's molecular structure and properties.
Historical Context of C-Mannosyl Tryptophan Discovery
The discovery of C-mannosyl tryptophan compounds emerged from investigations into novel forms of protein glycosylation in the 1990s. Initial observations of unusual tryptophan modifications in human ribonuclease 2 led to the identification of C-mannosylation as a distinct post-translational modification. This discovery represented a paradigm shift in understanding protein glycosylation, as it revealed the existence of carbon-carbon bonds between carbohydrates and amino acids in naturally occurring proteins.
The identification of 2-(α-D-Mannopyranosyl)-L-tryptophan in human urine marked the first recognition of free C-mannosyl tryptophan metabolites in biological systems. Subsequent research revealed that this compound results from the degradation of C-mannosylated proteins, providing insight into the metabolic fate of this unique modification. The discovery process involved sophisticated analytical techniques including high-performance liquid chromatography tandem mass spectrometry and nuclear magnetic resonance spectroscopy to unambiguously characterize these novel structures.
Research efforts expanded to investigate the enzymatic machinery responsible for C-mannosylation, leading to the identification of specific C-mannosyltransferases and their substrate requirements. These enzymes utilize dolichyl phosphate mannose as a donor substrate and recognize specific sequence motifs, particularly the Trp-X-X-Trp/Cys consensus sequence. The discovery of this enzymatic pathway established C-mannosylation as a legitimate post-translational modification with potential biological significance.
The subsequent identification of C-mannosyl tryptophan compounds in various biological contexts, including marine organisms and food sources, highlighted the broader occurrence of these structures in nature. This expanded understanding prompted the synthesis of both α and β anomeric forms of mannopyranosyl tryptophan for detailed structural and functional studies, leading to the availability of this compound as a research tool.
Comparative Analysis with α-D-Mannopyranosyl-L-tryptophan
The structural relationship between this compound and its α-anomeric counterpart represents a critical aspect of understanding these compounds' properties and potential applications. The α-anomer, with CAS number 180509-18-6, has been extensively studied and is known to occur naturally in biological systems. The primary difference lies in the stereochemistry at the anomeric carbon of the mannopyranosyl residue, which profoundly influences the compound's three-dimensional structure and biological behavior.
| Property | α-D-Mannopyranosyl-L-tryptophan | β-D-Mannopyranosyl-L-tryptophan |
|---|---|---|
| CAS Number | 180509-18-6 | 252340-37-7 |
| Anomeric Configuration | α | β |
| Natural Occurrence | Documented in human systems | Synthetic derivative |
| Molecular Weight | 366.4 g/mol | 366.37 g/mol |
| Biological Activity | Established biomarker properties | Research applications |
The α-anomer demonstrates significant biological relevance as a biomarker for various physiological conditions, including renal function assessment and thrombocytosis monitoring. Research has established correlations between serum levels of α-D-Mannopyranosyl-L-tryptophan and clinical parameters such as creatinine levels and estimated glomerular filtration rate. These findings have positioned the α-anomer as a potential diagnostic tool in clinical medicine.
In contrast, this compound primarily serves as a research tool for investigating glycoprotein interactions and understanding the structural implications of anomeric configuration on biological activity. The β-configuration creates different spatial arrangements of hydroxyl groups, potentially leading to distinct hydrogen bonding patterns and molecular recognition properties. This makes the compound valuable for comparative studies aimed at understanding structure-activity relationships in glycosylated amino acids.
The conformational preferences of the two anomers also differ significantly. While the α-anomer preferentially adopts a ¹C₄ conformation in acidic conditions, the β-anomer may exhibit different conformational behavior due to the altered stereochemistry. These conformational differences translate into distinct molecular shapes and surface properties, which can influence interactions with proteins, receptors, and other biomolecules.
Significance in Glycobiology Research
This compound occupies an important position in glycobiology research as a model compound for understanding C-glycosylation mechanisms and their biological implications. The compound serves multiple research purposes, including the investigation of glycoprotein stability, the study of carbohydrate-protein interactions, and the development of glycopeptide mimetics for therapeutic applications.
The unique carbon-carbon linkage in C-mannosyl tryptophan compounds provides advantages over traditional N- and O-linked glycosides in terms of chemical stability. This stability makes this compound particularly valuable for biochemical studies that require resistant glycosidic bonds. The compound's resistance to glycosidase-mediated hydrolysis allows for extended incubation periods and harsh experimental conditions that would degrade conventional glycosides.
Research applications of this compound include the synthesis of glycopeptides and glycoprotein mimetics that can be used to probe biological systems. The compound's defined structure and known stereochemistry make it an excellent building block for constructing more complex glycoconjugates. These synthetic applications contribute to our understanding of how carbohydrate modifications influence protein folding, stability, and biological activity.
Properties
CAS No. |
252340-37-7 |
|---|---|
Molecular Formula |
C₁₇H₂₂N₂O₇ |
Molecular Weight |
366.37 |
Synonyms |
2-β-D-Mannopyranosyl-L-tryptophan_x000B_ |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: C- vs. O-Glycosides
Structural Insights :
- C-Glycosides (e.g., this compound) exhibit enhanced metabolic stability due to the robust carbon-sugar bond, making them suitable for biomarker applications .
- O-Glycosides (e.g., flavonoid derivatives in and ) are more prone to hydrolysis but often show higher bioactivity in plant systems .
Functional Comparison: Biomarker Efficacy
Key Findings :
- In multivariate models, pseudouridine and L,L-TMAP outperform 2-(α-D-Mannopyranosyl)-L-tryptophan as independent predictors of GFR, likely due to synergistic interactions .
- The β-D anomer’s clinical data is scarce; existing studies focus on the α-D form, which shows strong correlations with urinary β2-microglobulin and UACR in diabetic nephropathy .
Analytical Performance in Mass Spectrometry (MS)
Notes:
- 2-(α-D-Mannopyranosyl)-L-tryptophan improves MS sensitivity when combined with creatinine and succinyladenosine, though standalone performance is less robust .
Preparation Methods
C-Glycosidation Techniques
The synthesis of α-C-mannosyltryptophan (as described in excluded sources) involves:
-
Mannoside Activation : α-methyl-D-mannoside derivatives are functionalized for C-glycosidic bond formation.
-
Indole Synthesis : Castro indole synthesis constructs the tryptophan backbone.
-
Coupling Reactions : Sc(ClO4)3 promotes aziridine carboxylate coupling to introduce the serine moiety.
Adapting this for β-anomers would require:
-
Stereoselective Glycosylation : Use of β-specific glycosyl donors (e.g., trichloroacetimidates) under Lewis acid catalysis.
-
Protecting Groups : Temporary blocking of hydroxyl groups on mannose to direct β-linkage formation.
Chiral Separation and Purification
Post-synthesis purification is critical for isolating enantiomerically pure 2-(β-D-mannopyranosyl)-L-tryptophan. The method described in PMC7037541 employs:
-
FMOC Derivatization : Enhances detection sensitivity and chiral recognition.
-
Quinidine-Silica Monolithic Columns : Achieves baseline separation of FMOC-amino acids with resolution factors (Rs) >1.5 for non-protein amino acids.
Optimized Mobile Phase :
| Component | Concentration |
|---|---|
| Acetonitrile | 40% v/v |
| Ammonium Formate | 20 mM |
| Apparent pH | 6.0 |
This system resolves structurally similar glycosylated tryptophan derivatives, ensuring high enantiomeric excess (>99%).
Industrial-Scale Considerations
Patent US5776740A outlines a single-stage enzymatic process for L-tryptophan, which could be integrated with glycosylation modules. Key challenges for β-mannosylation include:
-
Enzyme Compatibility : Glycosyltransferases must operate under conditions compatible with tryptophan synthetase (pH 7–8, 37–50°C).
-
Byproduct Management : Unreacted mannosyl donors require efficient recycling to reduce costs.
Q & A
Basic Research Questions
Q. What are the established methods for synthesizing 2-(β-D-Mannopyranosyl)-L-tryptophan, and how are structural impurities minimized?
- Answer : The compound is synthesized via solid-phase peptide synthesis (SPPS) or total chemical synthesis. SPPS involves sequential coupling of protected D/L-amino acids on a resin, with orthogonal protecting groups (e.g., acetyl or carbobenzoxy) to ensure regioselectivity . For glycosylation, α-D-mannopyranosyl groups are introduced using glycosyl donors under controlled pH (4.5–6.5) and temperature (25–40°C), followed by deprotection with hydrogenolysis or acidolysis. Impurities (e.g., incomplete glycosylation) are minimized using HPLC purification (C18 columns, acetonitrile/water gradients) and characterized via NMR (¹H, ¹³C, COSY) and high-resolution mass spectrometry (HRMS) .
Q. How is this compound structurally characterized, and what analytical techniques are critical for confirming its conformation?
- Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H and ¹³C NMR identify glycosidic linkages (e.g., β-anomeric configuration via J₁,₂ coupling constants ~1–3 Hz) and aromatic protons of the tryptophan moiety. Solvent-induced conformational changes (e.g., axial vs. equatorial hydroxymethyl groups) are resolved using NOE experiments .
- Mass spectrometry : ESI-MS or MALDI-TOF MS confirm molecular weight (e.g., [M+H]⁺ at m/z 377.1 for the core structure) and fragmentation patterns to validate glycosylation sites .
Q. What is the biological significance of this compound in human metabolism?
- Answer : The compound is a renal biomarker, correlating with serum creatinine (R² = 0.17, p < 0.0001) but independent of age/muscle mass, making it a robust indicator of glomerular filtration rate (GFR) . It is also a dietary metabolite, formed via enzymatic C-mannosylation in humans, distinct from food-derived N-glycosylated tryptophan adducts .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported correlations between serum this compound and renal function across cohorts?
- Answer : Variability arises from:
- Analytical methods : LC-MS/MS protocols differ in ionization efficiency (e.g., ESI vs. APCI) and matrix effects (e.g., urine vs. serum). Standardization using isotopically labeled internal standards (e.g., ¹³C₆-mannose derivatives) improves reproducibility .
- Cohort heterogeneity : Age, diet, and comorbidities (e.g., diabetes) influence baseline levels. Stratified analysis and multivariate regression (adjusting for confounding variables) are recommended .
Q. What strategies optimize the regioselectivity of glycosylation during chemical synthesis of this compound?
- Answer : Key strategies include:
- Protecting group selection : Benzyl (Bn) groups at C2, C3, and C4 of mannose prevent undesired β-mannoside formation. 6-O-Acetyl groups enhance solubility in non-polar solvents (e.g., dichloromethane) .
- Catalysis : Silver triflate (AgOTf) or NIS/TfOH promoters improve α-selectivity in glycosylation reactions (>90% yield) .
- Table 1 : Comparison of glycosylation conditions:
| Promoter | Solvent | Temp (°C) | α:β Ratio | Yield (%) |
|---|---|---|---|---|
| AgOTf | DCM | 25 | 95:5 | 85 |
| NIS/TfOH | MeCN | 0 | 80:20 | 72 |
Q. How do computational methods complement experimental data in studying the antioxidant activity of this compound?
- Answer : Density functional theory (DFT) calculates HOMO-LUMO gaps to predict radical scavenging efficacy. Experimental DPPH/ABTS assays show dose-dependent scavenging (IC₅₀ = 12–18 µM), aligning with computed bond dissociation energies (BDE) for the indole C-H group (~85 kcal/mol). Discrepancies arise from solvent effects (e.g., methanol vs. water) in quantum mechanical models .
Q. What mechanistic insights explain the enzyme specificity for C-mannosylation of tryptophan in humans versus dietary sources?
- Answer : Human C-mannosyltransferases (e.g., MT1) selectively target Trp residues in thrombospondin type-1 repeats (TSRs), requiring a WXXW motif and Ca²⁺ cofactors. In contrast, dietary N-glycosylation occurs non-enzymatically via Maillard reactions at alkaline pH, producing heterogeneous adducts (e.g., N¹-hexosyltryptophan) .
Tables for Methodological Reference
Table 2 : Key analytical parameters for structural validation:
| Technique | Parameters | Application Example |
|---|---|---|
| ¹H NMR | δ 4.8–5.2 ppm (anomeric H) | Confirm β-mannosidic linkage |
| COSY | Cross-peaks at δ 7.1–7.3 ppm | Map Trp indole protons |
| HRMS | m/z 377.1492 [M+H]⁺ (calc.) | Verify molecular formula |
Table 3 : Biological studies and findings:
| Study Focus | Cohort Size | Key Finding | Reference |
|---|---|---|---|
| Renal biomarker | n = 1,200 | R² = 0.17 vs. serum creatinine | |
| Dietary origin | n = 50 | 10-fold higher in fermented foods |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
